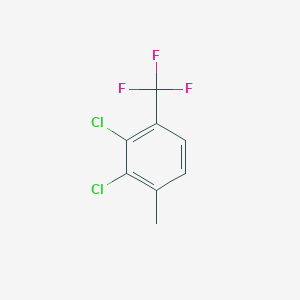

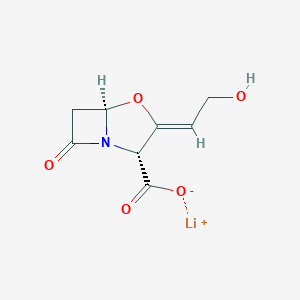

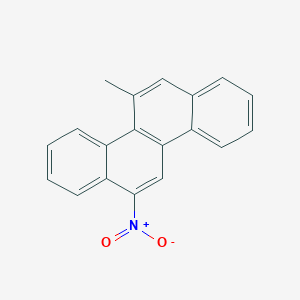

![molecular formula C9H18N2 B047858 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane CAS No. 111537-01-0](/img/structure/B47858.png)

3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane, also known as DABCO, is a bicyclic diamine that has been widely used in organic synthesis, catalysis, and materials science. It is a colorless, crystalline solid with a melting point of 123-125°C and a boiling point of 270-272°C. DABCO is a versatile and efficient catalyst that can promote a variety of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane as a catalyst is based on its ability to act as a nucleophile and a base. In many reactions, this compound can act as a Lewis base, coordinating to a metal center and activating it for catalysis. In other reactions, this compound can act as a Brønsted base, deprotonating a substrate and facilitating the reaction. The exact mechanism of action of this compound depends on the specific reaction being catalyzed.

Biochemical and Physiological Effects

This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for laboratory use. This compound has been used as a cryoprotectant for biological samples and has been shown to improve the survival of cells and tissues during freezing and thawing.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane as a catalyst include its high efficiency, low toxicity, and versatility. This compound can promote a wide range of reactions and can be used in both organic and inorganic chemistry. The main limitation of using this compound is its cost, as it is a relatively expensive catalyst compared to other common catalysts such as triethylamine and pyridine.

Zukünftige Richtungen

There are several future directions for research on 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the application of this compound in new catalytic reactions and the optimization of existing reactions. Additionally, there is potential for the use of this compound in the synthesis of new materials, such as MOFs and other porous materials. Finally, there is a need for more research on the biochemical and physiological effects of this compound, particularly in the context of its use as a cryoprotectant for biological samples.

Conclusion

In conclusion, this compound is a versatile and efficient catalyst that has been widely used in organic synthesis, catalysis, and materials science. Its mechanism of action is based on its ability to act as a nucleophile and a base, and it has low toxicity and is generally considered safe for laboratory use. This compound has several advantages as a catalyst, including its high efficiency and versatility, but its cost is a limitation. There are several future directions for research on this compound, including the development of new synthetic methods, the application of this compound in new catalytic reactions, and the optimization of existing reactions.

Synthesemethoden

3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane can be synthesized by several methods, including the reaction of 1,3-dibromopropane with ammonia, the reaction of 1,3-dichloropropane with sodium amide, and the reaction of 1,3-dibromo-2-propanol with sodium azide. The most common method for synthesizing this compound is the reaction of 1,3-dibromopropane with ammonia. This method involves the addition of ammonia to a solution of 1,3-dibromopropane in ethanol, followed by heating the mixture to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane has been widely used in scientific research as a catalyst for various organic reactions. It has been shown to be an effective catalyst for the synthesis of pharmaceuticals, natural products, and other organic compounds. This compound has also been used as a co-catalyst in the synthesis of metal-organic frameworks (MOFs) and other porous materials. MOFs are a class of materials that have attracted significant attention due to their potential applications in gas storage, catalysis, and drug delivery.

Eigenschaften

CAS-Nummer |

111537-01-0 |

|---|---|

Molekularformel |

C9H18N2 |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

3,3-dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane |

InChI |

InChI=1S/C9H18N2/c1-7(2)8-10-5-9(3,4)6-11(8)10/h7-8H,5-6H2,1-4H3 |

InChI-Schlüssel |

DWKHBOMBDDUBHX-UHFFFAOYSA-N |

SMILES |

CC(C)C1N2N1CC(C2)(C)C |

Kanonische SMILES |

CC(C)C1N2N1CC(C2)(C)C |

Synonyme |

1,5-Diazabicyclo[3.1.0]hexane, 3,3-dimethyl-6-(1-methylethyl)- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

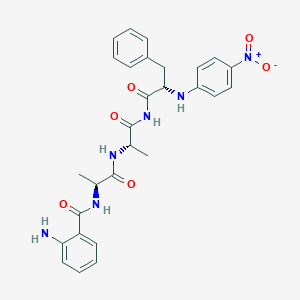

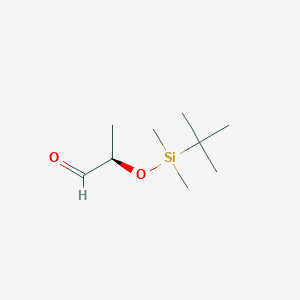

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

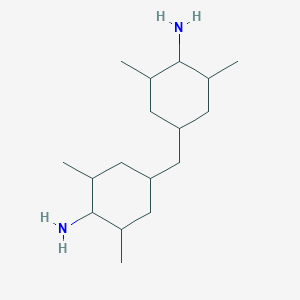

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

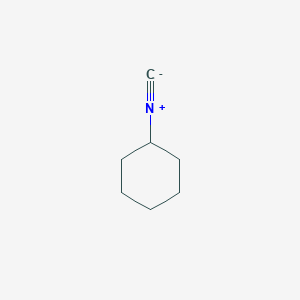

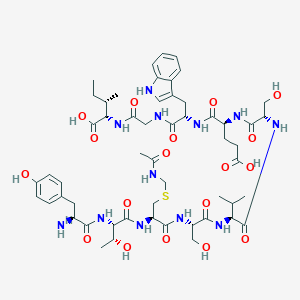

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)

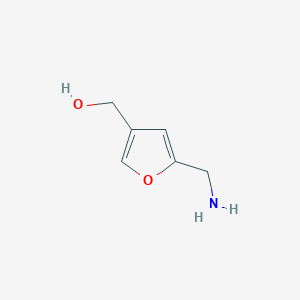

![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)